Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
Description
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is a hydrazone derivative characterized by an isopropyl ester group, a chloro substituent at the α-carbon, and a hydrazone linkage (-NH-N=C-) attached to a 4-chlorophenyl ring.
Properties
Molecular Formula |
C11H12Cl2N2O2 |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
InChI Key |
FHZSNRPPCJTSFR-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
Canonical SMILES |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
- Step 1: Synthesis of the hydrazone intermediate by condensing 4-chlorophenyl hydrazine with acetyl derivatives under acidic or basic catalysis.
- Step 2: Chlorination of the hydrazono group using chlorinating agents like phosphorus oxychloride or thionyl chloride, selectively affording the chloro hydrazono compound.
- Step 3: Esterification with isopropyl alcohol to form the ester linkage, resulting in the target compound.
Research Outcomes:
This route provides high yields and allows for scale-up, with the chlorination step being critical for selectivity. Proper control of reaction conditions minimizes side-products.
Alternative Synthesis via Diazonium Salt Route
An alternative, less common method involves diazotization of 4-chloroaniline followed by azo coupling:
Research Outcomes:
This method is advantageous for specific substitution patterns but is less direct and yields lower overall efficiency compared to nucleophilic substitution routes.
Supporting Data and Research Outcomes
Reaction Efficiency and Purity
Reaction Conditions Summary
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, typical of esters. In aqueous environments, the ester group (isopropyl acetate) hydrolyzes to form carboxylic acid derivatives, while the hydrazone moiety may degrade under extreme pH conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | Dilute HCl, heat | Carboxylic acid + hydrazone byproducts |
| Basic hydrolysis | NaOH, aqueous | Sodium carboxylate + hydrazone |
Alkylation Reactions
Alkylation of the hydrazone nitrogen is achievable via:
-
Direct alkylation : Reaction with alkyl halides under basic conditions .
-
Phase-transfer catalysis : Use of crown ethers or PEG derivatives to enhance reaction efficiency .
This modification alters lipophilicity and reactivity, as seen in related compounds where methylation reduced inhibitory potency by over 10-fold .
| Alkylation Method | Reagent | Outcome |
|---|---|---|
| Direct alkylation | Alkyl halide, base | N-alkylated hydrazone derivative |
| Phase-transfer method | Alkyl halide, PEG | Improved yield |
Stability and Environmental Factors
The compound exhibits moderate stability under standard conditions but degrades under prolonged exposure to heat or moisture. Structural stability is influenced by intramolecular hydrogen bonding between the hydrazone NH and carbonyl oxygen, critical for maintaining planar aromatic systems .
Key Stability Factors :
-
Hydrogen bonding : Enhances thermal stability.
-
Storage : Cool, dry conditions recommended to prevent hydrolysis.
Structural and Synthetic Insights
The SMILES notation [CC(C(=O)O)C(=N(Nc1ccc(Cl)cc1))Cl] illustrates the ester core, chlorinated carbon, and hydrazone group. Synthesis typically involves condensation of isopropyl acetate with 4-chlorophenylhydrazine under chlorinating conditions, though specific details for this compound are sparse in the literature .
Scientific Research Applications
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect their function. The chloro group can also participate in substitution reactions, further modifying the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate (CAS: 27143-09-5)
Methyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate (CAS: 62465-90-1)
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS: 27143-07-3)
Table 1: Comparative Structural and Physical Properties
Notes:
- The isopropyl variant is anticipated to exhibit higher lipophilicity (logP ~3.0) compared to ethyl/methyl esters due to its bulkier ester group.
- Substituents on the phenyl ring (e.g., -Cl vs. -OCH₃) significantly influence electronic properties and solubility. The electron-withdrawing -Cl group enhances electrophilicity at the hydrazone moiety, whereas -OCH₃ acts as an electron donor .
Reactivity Differences :
- The isopropyl ester may exhibit slower hydrolysis kinetics compared to ethyl/methyl esters due to steric hindrance.
- Compounds with -Cl substituents show higher reactivity in heteroannulation reactions (e.g., spiroheterocycle formation) compared to -OCH₃ analogs .
Crystallographic and Hydrogen-Bonding Behavior
- Z-Configuration : All analogs adopt a Z-configuration at the C=N bond, as confirmed by X-ray crystallography. This geometry facilitates intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, stabilizing the structure .
- Crystal Packing: In Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate, hydrogen bonds form helical chains along the crystallographic b-axis, influencing solubility and melting behavior .
Biological Activity
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is a hydrazone derivative that has garnered attention for its potential biological activities. This compound, like many hydrazones, exhibits a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article will delve into the biological activity of this compound, presenting data from various studies, case studies, and relevant findings.
- Chemical Formula : C11H12ClN3O2
- Molecular Weight : 241.69 g/mol
- CAS Number : Not explicitly listed in the search results but related compounds have CAS numbers indicating similar structures.
Antimicrobial Activity
Hydrazones are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, studies have shown that hydrazone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of hydrazone derivatives has been widely studied. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values :
- A549: 10 µM
- MCF-7: 15 µM
- HepG2: 12 µM
These values indicate that the compound has a significant cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many hydrazones act by inhibiting specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : Some studies suggest that hydrazones can scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The study found that this compound exhibited a comparable efficacy to standard antibiotics like ampicillin and tetracycline against certain bacterial strains.
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of this hydrazone derivative involved testing its effects on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in treated cells.
Q & A
Q. Key Parameters :
- Temperature control (273 K during coupling) minimizes side reactions.
- Sodium acetate neutralizes HCl, stabilizing the reactive intermediate.
Advanced: How does the Z-configuration of the hydrazone moiety influence reactivity in heterocyclic synthesis?
Answer:
The Z-configuration (Fig. 1) creates a planar C–N–N=C linkage with a torsion angle of ~5.5°, enabling intramolecular hydrogen bonding between the hydrazine NH and the ester carbonyl oxygen. This stabilizes transition states in cyclization reactions, facilitating heteroannulation for spiroheterocycles or pyrazole derivatives .
Q. Implications :
- Reactivity : The Z-configuration directs nucleophilic attack to specific sites, enhancing regioselectivity.
- Crystallography : X-ray studies confirm helical chain formation via N–H···O hydrogen bonding, critical for solid-state reactivity .
Basic: What analytical techniques are critical for structural characterization?
Answer:
Advanced: How can computational modeling resolve contradictions in reaction pathway predictions?
Answer:
Discrepancies in proposed mechanisms (e.g., radical vs. polar pathways) can be addressed via:
DFT Calculations : Compare activation energies for intermediates. For example, the hydrazone’s electron-deficient C=N bond favors nucleophilic attack over radical pathways .
MD Simulations : Model hydrogen-bonded networks to predict crystal packing effects on reactivity .
Case Study : Conflicting reports on cyclization regioselectivity were resolved by simulating transition states, showing steric hindrance from the 4-chlorophenyl group directs ring formation .
Basic: What safety protocols are essential when handling this compound?
Answer:
Waste Disposal : Neutralize with dilute NaOH before incineration.
Advanced: How do solvent polarity and substituents affect the compound’s UV-Vis spectral properties?
Answer:
The hydrazone’s π→π* transitions (λmax ~350–400 nm) are solvent-dependent:
Q. Experimental Design :
Compare UV spectra in ethanol vs. hexane.
Correlate substituent effects (e.g., 4-Cl vs. 4-OCH₃) using Hammett plots .
Basic: What are the key applications in heterocyclic chemistry?
Answer:
The compound serves as a precursor for:
- Spiroheterocycles : Via [3+2] cycloadditions with dipolarophiles.
- Pyrazoles : Condensation with β-diketones under acidic conditions .
Example Reaction :
React with acetylacetone in acetic acid to yield 3-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate (yield: 70–75%) .
Advanced: How to analyze conflicting data on crystallization behavior under varying conditions?
Answer:
Contradictory reports on crystal morphology (e.g., needle vs. plate) can arise from:
Solvent Polarity : Ethanol favors helical chains; DMSO disrupts hydrogen bonding, altering crystal growth .
Cooling Rate : Slow cooling (0.5°C/min) yields larger, more ordered crystals.
Resolution : Perform controlled recrystallization trials with in-situ Raman monitoring to track polymorph transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
